molecular formula C22H23N3O3S2 B2413475 N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941937-88-8

N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2413475
CAS RN: 941937-88-8
M. Wt: 441.56
InChI Key: BBHDZQDFIFFGMZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Molecular Conformation

The compound N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has been explored for its crystal structures and molecular conformation. Studies have revealed intricate details about the crystal structures of related (oxothiazolidin-2-ylidene)acetamides and their comparison with related structures. This information is crucial in understanding the molecular interactions and properties of these compounds (Galushchinskiy et al., 2017), (Narayana et al., 2016).

Synthesis and Chemical Properties

Extensive research has been conducted on the synthesis and chemical properties of this compound and its derivatives. These studies focus on novel synthesis methods, structural confirmation through various analyses, and exploration of the chemical properties of these compounds. Such research is foundational in the development and potential application of these compounds in various scientific fields (Yu et al., 2014), (Sunder et al., 2013), (Gao et al., 2016).

Pharmaceutical and Medicinal Research

Research has shown that the compound and its derivatives hold promise in pharmaceutical and medicinal fields, particularly in anticancer studies. The synthesis of various derivatives and their evaluation for antitumor activity highlight the potential of these compounds in medical research and their potential application in developing new therapeutic agents (Yushyn et al., 2022), (Yurttaş et al., 2015).

Optoelectronic Properties

The compound's derivatives have been studied for their optoelectronic properties, indicating a potential application in materials science and engineering. Research into these properties paves the way for the development of novel materials with specific optoelectronic characteristics (Camurlu et al., 2015).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-14-7-8-15(2)19(9-14)25-20(26)11-17-12-29-22(24-17)30-13-21(27)23-16-5-4-6-18(10-16)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHDZQDFIFFGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

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